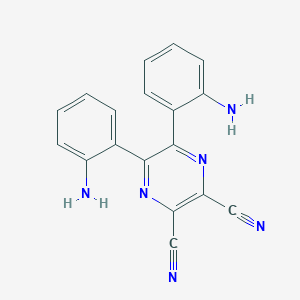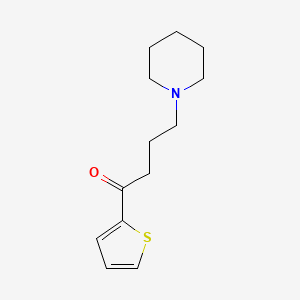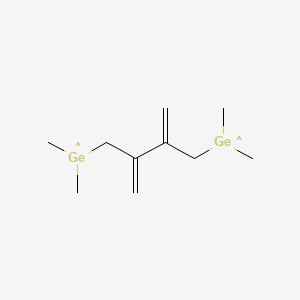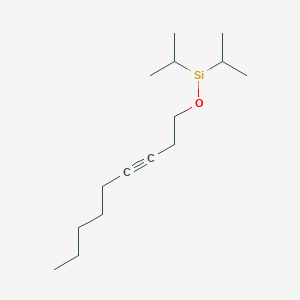
5,6-Bis(2-aminophenyl)pyrazine-2,3-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Bis(2-aminophenyl)pyrazine-2,3-dicarbonitrile is an organic compound with the molecular formula C18H12N6. This compound is characterized by the presence of two aminophenyl groups attached to a pyrazine ring, which also contains two cyano groups. It is a solid substance that is typically white to light yellow in appearance and is known for its high thermal stability and solubility in various solvents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Bis(2-aminophenyl)pyrazine-2,3-dicarbonitrile typically involves the reaction of 2-aminobenzonitrile with pyrazine-2,3-dicarbonitrile under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is heated to a specific temperature, often around 100-150°C, and maintained for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
5,6-Bis(2-aminophenyl)pyrazine-2,3-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aminophenyl groups can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Electrophiles like alkyl halides or acyl chlorides; reactions are often conducted in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted pyrazine compounds, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
5,6-Bis(2-aminophenyl)pyrazine-2,3-dicarbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5,6-Bis(2-aminophenyl)pyrazine-2,3-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. It may also interact with cellular receptors, leading to changes in cell signaling pathways and biological responses.
Comparación Con Compuestos Similares
Similar Compounds
5,6-Diaminopyrazine-2,3-dicarbonitrile: Similar in structure but lacks the aminophenyl groups.
5,6-Bis(5-methoxythiophen-2-yl)pyrazine-2,3-dicarbonitrile: Contains methoxythiophenyl groups instead of aminophenyl groups.
Uniqueness
5,6-Bis(2-aminophenyl)pyrazine-2,3-dicarbonitrile is unique due to the presence of two aminophenyl groups, which confer specific chemical and biological properties. These groups enhance its reactivity and potential for forming various derivatives, making it a valuable compound in synthetic chemistry and pharmaceutical research.
Propiedades
Número CAS |
189400-68-8 |
|---|---|
Fórmula molecular |
C18H12N6 |
Peso molecular |
312.3 g/mol |
Nombre IUPAC |
5,6-bis(2-aminophenyl)pyrazine-2,3-dicarbonitrile |
InChI |
InChI=1S/C18H12N6/c19-9-15-16(10-20)24-18(12-6-2-4-8-14(12)22)17(23-15)11-5-1-3-7-13(11)21/h1-8H,21-22H2 |
Clave InChI |
WKOQDVDHCFRBBV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=NC(=C(N=C2C3=CC=CC=C3N)C#N)C#N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[3-(Triethoxysilyl)propyl]ethanethioamide](/img/structure/B12551472.png)

![4-(2-{4-[(3,3-Dichloroprop-2-en-1-yl)oxy]phenyl}propan-2-yl)phenol](/img/structure/B12551501.png)
![5-Iodo-1-[(4-methoxyphenyl)methyl]-1h-tetrazole](/img/structure/B12551508.png)
![Cyclobuta[B]furo[2,3-D]pyridine](/img/structure/B12551510.png)



![Benzamide, N-[2,2-bis(phenylthio)ethenyl]-2-bromo-N-methyl-](/img/structure/B12551535.png)
![Diethyl[(10H-phenoxarsinin-10-yl)sulfanyl]sulfanylidene-lambda~5~-phosphane](/img/structure/B12551537.png)
![(1S,6R)-7,7-Dimethyl-3-methylidenebicyclo[4.1.0]heptan-2-one](/img/structure/B12551545.png)
